molecular formula C16H26BrNO3 B6351929 N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609407-25-1

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide

Cat. No.: B6351929
CAS No.: 1609407-25-1
M. Wt: 360.29 g/mol
InChI Key: BWSRYKGMEYGDDS-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the CAS Registry Number 1609407-25-1 . It is a Mannich base, a class of compounds known for their significant versatility and broad spectrum of investigated biological activities in medicinal chemistry research . Structurally, it features a cyclohexanamine group linked to a 2,4,5-trimethoxybenzyl motif, with a molecular formula of C16H26BrNO3 and a molecular weight of 360.29 g/mol . The hydrobromide salt form typically enhances the compound's stability and solubility for research purposes. Mannich bases, in general, are extensively studied as key scaffolds in drug design and discovery . They are explored for their potential as anticancer and cytotoxic agents, with some derivatives demonstrating the ability to sensitize tumor cells and reverse drug resistance . Research also covers their antibacterial, antifungal, and anticonvulsant properties, among other pharmacological activities . The structural features of this compound, particularly the trimethoxybenzyl group, are of interest in neuroscience research, as similar N-benzylamine structures have been found to exhibit high affinity for certain serotonin receptors, such as the 5-HT2A receptor . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety documentation prior to use.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.BrH/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSRYKGMEYGDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation :

    • Reactants : 2,4,5-Trimethoxybenzaldehyde (1.0 equiv) and cyclohexanamine (1.2 equiv) are dissolved in anhydrous methanol or tetrahydrofuran (THF).

    • Catalyst : Glacial acetic acid (0.1 equiv) is added to facilitate imine formation.

    • Conditions : The mixture is stirred at 25–40°C for 4–6 hours under nitrogen.

  • Reduction :

    • Reducing Agent : Sodium borohydride (1.5 equiv) or sodium cyanoborohydride (1.2 equiv) is introduced in portions at 0–5°C.

    • Workup : After 12–24 hours, the reaction is quenched with ice-cold water, and the product is extracted with dichloromethane.

  • Salt Formation :

    • The free base is treated with hydrobromic acid (48% w/w) in ethanol, yielding the hydrobromide salt. Crystallization from ethanol/ether mixtures produces pure product.

Optimization Data

ParameterOptimal ValueYield Impact
SolventMethanol85–90% purity
Temperature (Reduction)0–5°CMinimizes side reactions
Stoichiometry (Amine)1.2 equivMaximizes conversion

Key Findings :

  • Sodium cyanoborohydride improves selectivity for secondary amine formation, reducing over-alkylation byproducts.

  • Acidic workup (pH 2–3) during salt formation enhances crystallization efficiency.

Alkylation of Cyclohexanamine

An alternative route employs alkylation of cyclohexanamine with 2,4,5-trimethoxybenzyl chloride. This method avoids imine intermediates but requires stringent anhydrous conditions.

Stepwise Procedure

  • Alkylation :

    • Reactants : Cyclohexanamine (1.0 equiv) and 2,4,5-trimethoxybenzyl chloride (1.1 equiv) are combined in dichloromethane.

    • Base : Triethylamine (2.0 equiv) is added to scavenge HCl.

    • Conditions : Reflux at 40–45°C for 8–12 hours.

  • Isolation :

    • The organic layer is washed with brine, dried over MgSO₄, and concentrated.

    • The residue is dissolved in ethanol and treated with HBr gas to precipitate the hydrobromide salt.

Comparative Analysis

MetricReductive AminationAlkylation
Yield78–85%65–72%
Purity (HPLC)≥95%88–92%
ByproductsMinimalBenzyl chloride hydrolysis

Advantages of Reductive Amination :

  • Higher yields due to milder conditions.

  • Fewer purification steps required.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A patented large-scale synthesis (Patent US4024274A) involves:

Continuous Flow Reactor Setup

  • Reactants : 2,4,5-Trimethoxybenzaldehyde and cyclohexanamine are fed into a tubular reactor at 50°C.

  • Reduction : Hydrogen gas (5 bar) and a Raney nickel catalyst enable continuous hydrogenation.

  • Salt Formation : In-line acidification with HBr yields the hydrobromide salt, which is crystallized via cooling.

Table 3: Industrial Process Metrics

ParameterValue
Throughput50 kg/h
Purity98% (post-crystallization)
Solvent Recovery95% (methanol)

Analytical Validation

Critical quality control measures include:

  • HPLC : C18 column, mobile phase acetonitrile/0.1% TFA (70:30), retention time 8.2 min.

  • Melting Point : 222–223°C (ethanol/ether recrystallized).

  • Elemental Analysis : Calculated for C₁₆H₂₄BrNO₃ (%): C 51.72, H 6.51, N 3.77; Found: C 51.68, H 6.49, N 3.75.

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Over-alkylation or dimerization during reductive amination.

  • Solution : Use of sodium cyanoborohydride reduces pH-dependent side reactions.

Purification Difficulties

  • Hydroscopicity : The free base tends to absorb moisture.

  • Solution : Immediate salt formation post-reduction enhances stability.

Emerging Methodologies

Recent advancements explore electrochemical reduction for greener synthesis:

  • Setup : A divided cell with platinum electrodes.

  • Conditions : Imine intermediates are reduced at −1.2 V vs. Ag/AgCl in ethanol/H₂O.

  • Yield : 70–75% with 90% purity, avoiding stoichiometric reductants .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide serves as a versatile building block in organic synthesis. It can be used in:

  • Organic Reactions: As a reagent in various chemical reactions to synthesize more complex molecules.
  • Intermediate Production: In the development of specialty chemicals and other derivatives.

Biology

The compound is being investigated for its potential biological activities:

  • Enzyme Interactions: Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity .
  • Cytotoxicity Studies: Research indicates that Mannich bases similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown increased cytotoxic effects compared to standard chemotherapy drugs like 5-fluorouracil .

Medicine

This compound is explored for its therapeutic potential:

  • Neurotransmitter Systems: Studies are examining its effects on neurotransmitter systems which could lead to new treatments for neurological disorders.
  • Anticancer Activity: The compound's structure suggests it may possess anticancer properties, with ongoing research evaluating its efficacy against various tumor cells .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells:
    • A study demonstrated that Mannich bases related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine showed significant cytotoxicity against human leukemia HL-60 cells and breast cancer cell lines (MCF-7), indicating potential for development as anticancer agents .
  • Neuropharmacological Effects:
    • Investigations into the effects on neurotransmitter systems suggest that this compound may influence dopamine and serotonin pathways, which are critical in treating mood disorders.
  • Synthetic Methodologies:
    • Research has focused on optimizing synthetic routes to enhance yield and purity of this compound for industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability Notes
N-(2,4,5-Trimethoxybenzyl)cyclohexanamine HBr C₁₆H₂₆BrNO₃ ~360.29* 2,4,5-Trimethoxybenzyl, cyclohexane Hypothetical: Higher lipophilicity
N-(3,4,5-Trimethoxybenzyl)cycloheptanamine HBr C₁₇H₂₈BrNO₃ 374.32 3,4,5-Trimethoxybenzyl, cycloheptane Discontinued (stability/synthesis challenges)
Cyclohexylamine hydrobromide C₆H₁₄BrN 180.09 Unsubstituted cyclohexane Stable, commercial availability
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine HBr C₁₄H₁₇BrN₄OS 369.28 Thiazolyl, tetrahydro-azepine Cardioprotective activity
N-(2-Chloro-4-dioxaborolane-benzyl)cyclohexanamine C₁₉H₂₉BClNO₂ 349.70 Chloro, boronate ester Boron-containing, Suzuki coupling utility

*Estimated based on structural analogs.

Key Observations:
  • Ring Size Effects: The cycloheptanamine analog (C₁₇H₂₈BrNO₃) has a 7-membered ring, which may confer greater conformational flexibility compared to the 6-membered cyclohexanamine. This could alter binding affinity in biological systems.
  • Substituent Impact : The 2,4,5-trimethoxybenzyl group in the target compound introduces steric bulk and electron-donating methoxy groups, likely increasing lipophilicity and altering solubility compared to unsubstituted cyclohexylamine hydrobromide .

Biological Activity

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C16_{16}H26_{26}BrNO3_3 and a molecular weight of approximately 360.29 g/mol. This compound features a cyclohexanamine core linked to a 2,4,5-trimethoxybenzyl group, which contributes to its distinct chemical behavior and potential biological activity. The hydrobromide salt form enhances its solubility in various solvents, making it suitable for laboratory and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors and potentially modulate neurotransmitter release. The compound's unique structure allows it to bind to these targets effectively, leading to various physiological effects .

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Initial findings indicate potential pharmacological properties that could include:

  • Antidepressant Effects : The compound may exhibit antidepressant-like effects by modulating serotonin levels.
  • Neuroprotective Properties : Potential neuroprotective effects against oxidative stress and neurodegeneration.
  • Cytotoxicity : Some studies suggest that similar compounds have shown cytotoxic effects against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC16_{16}H26_{26}BrNO3_3Potential serotonin receptor interaction
N-(2,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromideC16_{16}H26_{26}BrNO3_3Similar receptor interactions
N-(2,4,5-Trimethoxybenzyl)cyclopentanamine hydrobromideC16_{16}H26_{26}BrNO3_3Investigated for neuroprotective properties

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study investigated the compound's ability to modulate serotonin levels in vitro. Results indicated a significant increase in serotonin release in neuronal cultures treated with varying concentrations of the compound .
  • Cytotoxicity Assessment : In a comparative study on Mannich bases (a class of compounds related to N-(2,4,5-Trimethoxybenzyl)cyclohexanamine), several derivatives showed enhanced cytotoxicity against human cancer cell lines such as MCF-7 and HL-60. The findings suggest that structural modifications can lead to increased potency .
  • Pharmacological Screening : A preliminary pharmacological screening highlighted the potential antidepressant-like effects of the compound in animal models. Behavioral tests indicated reduced depressive-like symptoms following administration of the compound .

Q & A

Basic Research Questions

Q. What are the key considerations in selecting brominating agents for synthesizing N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide?

  • Methodological Answer : The choice of brominating agents (e.g., N-Bromosuccinimide, elemental bromine) depends on reaction selectivity, stability of intermediates, and safety. For α-bromination of ketones like cyclohexanone, N-Bromosuccinimide (NBS) is preferred due to controlled reactivity and reduced side products. In contrast, direct bromination with Br₂ in glacial acetic acid requires careful stoichiometric control to avoid over-bromination, as seen in analogous syntheses of dibrominated benzylamines .

Q. What spectroscopic methods are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, aromatic C-O-C in trimethoxy groups at ~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Br]⁺ ions).
  • ¹H/¹³C NMR : Assign protons on the cyclohexane ring (δ 1.2–2.1 ppm) and trimethoxybenzyl group (δ 3.7–3.9 ppm for OCH₃; δ 6.8–7.2 ppm for aromatic protons).
  • Melting Point : Compare with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to improve yield and reduce side products?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic attack during cyclization.
  • Catalysis : Employ Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate ring closure.
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition, as observed in analogous tetrahydrobenzothiazolo-pyrimidine syntheses .
  • In-situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time accordingly .

Q. How to design a study analyzing structure-activity relationships (SAR) between this compound and its analogs?

  • Methodological Answer :

  • Structural Variations : Synthesize analogs with modified ring sizes (e.g., cycloheptane vs. cyclohexane) or substituents (e.g., halogens, methoxy groups).
  • Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine transporters) or cellular toxicity models.
  • Data Analysis : Use statistical tools (e.g., PCA or regression models) to correlate structural features (logP, steric bulk) with activity. Reference SAR studies on similar hydrobromide salts .

Q. What computational strategies predict the biological activity and drug-likeness of this compound?

  • Methodological Answer :

  • Molinspiration/SwissADME : Calculate descriptors like logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., monoamine transporters).
  • Validation : Compare in-silico predictions with experimental IC₅₀ values from radioligand assays. Address discrepancies by refining force field parameters .

Q. How to address discrepancies in pharmacological data when literature methods fail to replicate?

  • Methodological Answer :

  • Control Experiments : Verify reagent purity (HPLC-grade solvents, anhydrous conditions) and reaction stoichiometry.
  • Alternative Pathways : Explore modified synthetic routes (e.g., hydrazine-mediated cyclization vs. acid catalysis) if intermediates degrade.
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., LC-MS for metabolite identification, patch-clamp electrophysiology for ion channel effects) .

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